Potassium cyclopent-1-en-1-yltrifluoroborate Potassium cyclopent-1-en-1-yltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1186667-21-9
VCID: VC4753960
InChI: InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1
SMILES: [B-](C1=CCCC1)(F)(F)F.[K+]
Molecular Formula: C5H7BF3K
Molecular Weight: 174.01

Potassium cyclopent-1-en-1-yltrifluoroborate

CAS No.: 1186667-21-9

Cat. No.: VC4753960

Molecular Formula: C5H7BF3K

Molecular Weight: 174.01

* For research use only. Not for human or veterinary use.

Potassium cyclopent-1-en-1-yltrifluoroborate - 1186667-21-9

Specification

CAS No. 1186667-21-9
Molecular Formula C5H7BF3K
Molecular Weight 174.01
IUPAC Name potassium;cyclopenten-1-yl(trifluoro)boranuide
Standard InChI InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1
Standard InChI Key GMEPACIEAKBRQB-UHFFFAOYSA-N
SMILES [B-](C1=CCCC1)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

Potassium cyclohex-1-en-1-yltrifluoroborate is characterized by its IUPAC name potassium cyclohexen-1-yl(trifluoro)boranuide and is registered under CAS 1186667-20-8 . The compound’s 2D and 3D structural representations highlight a trigonal planar geometry around the boron atom, coordinated to three fluorine atoms and the cyclohexenyl group (Figure 1).

Molecular Formula: C₆H₉BF₃K
Molecular Weight: 190.04 g/mol
InChIKey: UYVWEFKXUZQKOU-UHFFFAOYSA-N

The trifluoroborate moiety enhances stability against protodeboronation, a common issue with boronic acids, making it preferable for multistep syntheses .

Synthesis and Manufacturing

Standard Synthetic Routes

The synthesis typically involves hydroboration of alkynes followed by fluorination:

  • Hydroboration of 1-Ethynylcyclohexane:
    Reaction with catecholborane yields the alkenylboronate intermediate.

  • Fluorination with KHF₂:
    Treatment with potassium hydrogen difluoride converts the boronate to the trifluoroborate salt .

Reaction Scheme:

HC≡C-Cyclohexane+CatecholboraneAlkenylboronateKHF2K[(Cyclohexenyl)BF3]\text{HC≡C-Cyclohexane} + \text{Catecholborane} \rightarrow \text{Alkenylboronate} \xrightarrow{\text{KHF}_2} \text{K}[(\text{Cyclohexenyl})BF_3]

This method, adapted from Vedejs and Genêt, achieves yields >75% and is scalable for industrial production .

Enantiopure Variants

Enantioselective synthesis employs chiral catalysts during hydroboration. For example, rhodium complexes with (R)-BINAP ligands induce asymmetry, producing enantiomeric excesses (ee) >90% .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 220°C (DSC data) .

  • Solubility:

    • Water: 12 g/L (20°C)

    • THF: 45 g/L

    • Ethanol: 8 g/L

Spectroscopic Data

  • ¹¹B NMR: δ −1.2 ppm (quartet, J = 32 Hz) .

  • ¹⁹F NMR: δ −138.5 ppm (dt, J = 32, 16 Hz) .

Reactivity and Catalytic Applications

Rhodium-Catalyzed Conjugate Additions

The compound participates in 1,4-additions to α,β-unsaturated carbonyls under Rh catalysis. Key applications include:

Example Reaction:

K[(Cyclohexenyl)BF3]+CH2=CHCO2EtRh(cod)2OTfCyclohexenyl-CH2CH2CO2Et\text{K}[(\text{Cyclohexenyl})BF_3] + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{Rh(cod)}_2\text{OTf}} \text{Cyclohexenyl-CH}_2\text{CH}_2\text{CO}_2\text{Et}

Conditions: THF, 60°C, 12 h; Yield: 82% .

Suzuki-Miyaura Cross-Couplings

Despite being less common for alkenyl trifluoroborates, palladium-catalyzed couplings with aryl halides proceed efficiently:

Example:

K[(Cyclohexenyl)BF3]+PhIPd(OAc)2/SPhosPh-Cyclohexenyl\text{K}[(\text{Cyclohexenyl})BF_3] + \text{PhI} \xrightarrow{\text{Pd(OAc)}_2/\text{SPhos}} \text{Ph-Cyclohexenyl}

Conditions: Dioxane/H₂O, K₂CO₃, 80°C; Yield: 68% .

Industrial and Academic Relevance

Natural Product Synthesis

The reagent has been used in intermediates for diospongin B and terpenoid derivatives, leveraging its resistance to β-hydride elimination .

Patent Landscape

  • WO 201915500A1: Methods for enantioselective hydroboration.

  • US 2020222287A: Applications in pharmaceutical intermediates .

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